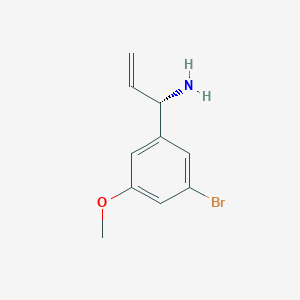

(1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine

Description

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

(1S)-1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H12BrNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h3-6,10H,1,12H2,2H3/t10-/m0/s1 |

InChI Key |

VTOOJKAJFNVJMI-JTQLQIEISA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1)[C@H](C=C)N)Br |

Canonical SMILES |

COC1=CC(=CC(=C1)C(C=C)N)Br |

Origin of Product |

United States |

Preparation Methods

Arylation and Allylic Amination

A widely used approach involves the Mizoroki-Heck reaction or metal-catalyzed arylation of allylamines. For example, amine-directed Mizoroki-Heck arylation has been reported to efficiently couple aryl bromides with allylamines to form substituted allylic amines with retention of stereochemistry.

- Reaction conditions: Palladium catalysts, bases (e.g., potassium carbonate), solvents such as ethanol or dichloromethane.

- Temperature: Room temperature to reflux depending on substrate and catalyst.

- Work-up involves neutralization with ammonium hydroxide, extraction with dichloromethane, washing with brine, drying over sodium sulfate, and purification by flash chromatography.

This method yields the arylated allylamine intermediate, which can be isolated as a free base or salt form.

One-Pot Synthesis via Catalytic Isomerization and Transamination

Recent advances include one-pot procedures combining metal-catalyzed allylic alcohol isomerization with enzymatic transamination to produce chiral amines with high enantiomeric excess.

- Starting from 3-bromo-5-methoxyphenyl-substituted allylic alcohols.

- Metal catalyst (e.g., complex 3 in literature) is used to isomerize the allylic alcohol to the corresponding aldehyde or enal intermediate.

- Followed by enzymatic transamination using pyridoxal phosphate (PLP) and amine transaminases (ATA enzymes) to introduce the amine group stereoselectively.

- Conditions: pH 8.5 phosphate buffer, 50–60 °C, under argon atmosphere.

- Yields: Typically 80–90% with >99% enantiomeric excess.

This method is advantageous for its stereoselectivity and operational simplicity.

Reaction Conditions and Parameters

| Step | Reagents & Catalysts | Solvents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Arylation (Mizoroki-Heck) | Pd catalyst, base (K2CO3), aryl bromide | Ethanol, DCM | RT to reflux | 50–90 | Requires inert atmosphere, careful pH control |

| One-pot isomerization + transamination | Metal catalyst (e.g., complex 3), PLP, ATA enzyme | Phosphate buffer (pH 8.5) | 50–60 °C | 80–90 | High enantioselectivity (>99% ee) |

| Resolution | Chiral acids or enzymes | Various | Ambient | Variable | Used if asymmetric methods unavailable |

Characterization and Purity Confirmation

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm structure and stereochemistry.

- Mass Spectrometry (MS) for molecular weight confirmation.

- Infrared Spectroscopy (IR) for functional group analysis.

- Chiral High-Performance Liquid Chromatography (HPLC) to determine enantiomeric excess.

For example, NMR data typically show characteristic aromatic proton shifts influenced by bromine and methoxy substituents, and the allylic amine protons display coupling consistent with (1S) stereochemistry.

Research Findings and Comparative Analysis

- The Mizoroki-Heck arylation method provides moderate to high yields but requires careful catalyst and base selection to avoid racemization.

- The one-pot catalytic isomerization and enzymatic transamination method offers superior stereocontrol and operational efficiency, making it preferable for enantioselective synthesis.

- Chiral resolution remains a fallback method but is less practical for large-scale synthesis.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Mizoroki-Heck Arylation | Pd-catalyzed arylation of allylamines | Established, versatile | Moderate stereocontrol, requires inert atmosphere |

| One-pot Isomerization + Transamination | Metal-catalyzed isomerization + enzymatic amination | High yield, excellent enantioselectivity | Requires enzyme availability and control of conditions |

| Chiral Resolution | Separation of enantiomers | Simple concept | Time-consuming, lower yield |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The bromine atom and methoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C10H12BrNO

- Molecular Weight : 242.12 g/mol

- CAS Number : 13434-19-0

Its structure features a brominated phenyl ring with a methoxy substituent, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of (1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine as an anticancer agent. The compound has been evaluated for its antiproliferative effects on various cancer cell lines, particularly breast cancer cells (MCF-7).

A study demonstrated that this compound exhibits significant in vitro antiproliferative activities, suggesting its role as a colchicine-binding site inhibitor. The mechanism involves destabilizing microtubule formation, which is critical for cancer cell division and proliferation .

Microtubule Dynamics

The compound has been investigated for its effects on microtubule dynamics, making it a candidate for further development as an antitumor agent. It interacts with tubulin, leading to inhibition of polymerization and subsequent cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells .

Synthesis of Related Compounds

This compound serves as a precursor in the synthesis of various analogues that may exhibit enhanced biological activities or different pharmacological profiles. The ability to modify the substituents on the phenyl ring allows researchers to explore structure-activity relationships (SAR) effectively .

Case Study 1: Antiproliferative Effects on MCF-7 Cells

A detailed investigation was conducted on the antiproliferative effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics. Flow cytometry analyses revealed that treated cells exhibited increased apoptosis markers compared to untreated controls .

Case Study 2: Structure-Based Drug Design

Another study focused on the design of new derivatives based on this compound aimed at enhancing its potency against multidrug-resistant cancer cells. By modifying the methoxy and bromo groups, researchers identified several new compounds with improved efficacy and reduced cytotoxicity towards normal cells .

Mechanism of Action

The mechanism by which (1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and similar amines:

Key Observations:

The bromine substituent (in 3-position) contributes to steric bulk and may influence binding interactions in catalytic or biological systems.

Stereochemistry: The (1S) configuration distinguishes the target compound from non-chiral analogues like (E)-3-(4-bromophenyl)prop-2-en-1-amine hydrochloride . Enantiomeric purity is critical for applications in asymmetric synthesis, as seen in iridium-catalyzed allylation reactions .

Functional Group Diversity :

Physicochemical Properties

- Lipophilicity :

The bromine and methoxy groups increase the target compound’s molecular weight and lipophilicity compared to simpler amines like 1-phenylprop-2-en-1-amine. This could enhance membrane permeability in biological systems. - Solubility : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, a factor to consider in pharmaceutical formulations.

Biological Activity

(1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine, also known by its CAS number 1390707-04-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and relevant research findings concerning this compound.

The molecular formula of this compound is C10H12BrNO, with a molecular weight of approximately 242.11 g/mol. The compound features a bromine atom and a methoxy group on the phenyl ring, which may influence its biological activity.

Synthesis

The synthesis of this compound has been achieved through various methodologies, including one-pot asymmetric synthesis techniques that yield high enantiomeric ratios. These synthetic routes are crucial for producing the compound in sufficient quantities for biological evaluation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably, it has shown significant activity against:

These results indicate that the compound may induce apoptosis and inhibit cell proliferation effectively.

The mechanism of action for this compound appears to involve the modulation of monoamine oxidase (MAO) activity. Inhibition of MAO can lead to increased levels of neurotransmitters such as dopamine, which may contribute to its neuroprotective effects and potential antidepressant properties .

Case Studies and Research Findings

Research has demonstrated that compounds similar to this compound exhibit diverse biological activities:

- Antimicrobial Activity : Studies have shown that derivatives with similar structures possess antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects : The compound's potential neuroprotective effects have been evaluated through its interaction with neurotransmitter systems, suggesting it may offer therapeutic benefits in neurodegenerative diseases .

- In vitro Studies : In vitro assays have indicated that this compound can significantly alter cell cycle progression and induce apoptosis in cancer cells, showcasing its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-en-1-amine?

- Methodological Answer : Transition-metal-catalyzed coupling reactions are effective for synthesizing aryl-propenyl amines. For example, PdCl₂(PPh₃)₂/CuI systems in acetonitrile can facilitate Sonogashira-type couplings, as demonstrated for analogous bromophenyl propargyl amines (e.g., N-benzyl-3-(3-bromophenyl)prop-2-yn-1-amine synthesis) . Adapt this protocol by substituting the alkyne precursor with a propenylamine derivative. Post-reaction hydrolysis (e.g., KOH/MeOH/H₂O at 60°C) and purification via column chromatography can yield the target compound. Confirm purity using ¹H/¹³C NMR (e.g., propenyl protons at δ 5.2–6.0 ppm) and HRMS .

Q. How can researchers confirm the stereochemical purity of (1S)-configured propenyl amines?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a hexane/isopropanol mobile phase. Compare retention times with racemic mixtures or enantiopure standards. For absolute configuration determination, perform X-ray crystallography using SHELX software (e.g., SHELXL for refinement), which is widely validated for small-molecule crystallography .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : ¹H NMR in CDCl₃ or DMSO-d₆ to identify aromatic (δ 6.8–7.5 ppm), methoxy (δ ~3.8 ppm), and propenyl (δ 5.2–6.0 ppm) protons.

- HRMS : Electrospray ionization (ESI+) to confirm molecular ion [M+H]⁺ with <2 ppm mass error.

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=C stretch).

These methods are standard for analogous amines, as seen in N-benzyl-3-(3-bromophenyl)prop-2-yn-1-amine characterization .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

- Methodological Answer : Employ iridium-catalyzed asymmetric allylic amination, as shown for 1-(4-methoxyphenyl)prop-2-en-1-amine . Use a chiral phosphoramidite ligand (e.g., (R)-BINAP) to achieve high enantiomeric excess (ee). Optimize reaction conditions (e.g., solvent: THF, temperature: –20°C) and monitor ee via chiral HPLC. Computational tools (e.g., DFT calculations) can predict transition states to guide ligand selection .

Q. What strategies mitigate competing side reactions (e.g., over-alkylation) during synthesis?

- Methodological Answer :

- Controlled stoichiometry : Use a 1:1 molar ratio of bromophenyl precursor to propenylamine.

- Protecting groups : Temporarily protect the amine with a trifluoroacetyl group (removed via KOH hydrolysis) to prevent undesired coupling .

- Low-temperature catalysis : Perform reactions at 0–5°C to slow kinetic side pathways.

Q. How can computational modeling predict the compound’s intermolecular interactions (e.g., hydrogen bonding)?

- Methodological Answer : Use graph-set analysis (as in Etter’s formalism) to map hydrogen-bonding patterns in crystalline forms . Molecular dynamics simulations (e.g., AMBER force field) can model solvent interactions. For biological targets, perform docking studies (AutoDock Vina) to predict binding affinities with receptors like amine oxidases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.